2-Chloropyridine-3-sulfonic acid

Description

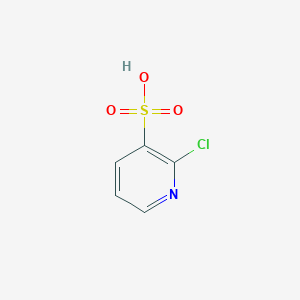

2-Chloropyridine-3-sulfonic acid is a substituted pyridine (B92270) derivative featuring a chlorine atom at the 2-position and a sulfonic acid group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in specialized synthetic applications. The compound's utility is best understood within the wider context of pyridine chemistry and the strategic importance of its constituent functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6602-56-8 | aablocks.comalfa-chemistry.comsynchem.de |

| Molecular Formula | C₅H₄ClNO₃S | aablocks.comalfa-chemistry.com |

| Molecular Weight | 193.61 g/mol | alfa-chemistry.com |

| Melting Point | 276-280 °C | |

| Density | 1.649 g/cm³ | alfa-chemistry.com |

| Appearance | White to light yellow crystalline solid | cymitquimica.com |

| Solubility | Highly soluble in water and organic solvents | justdial.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJDRRWFZIWJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376475 | |

| Record name | 2-chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-56-8 | |

| Record name | 3-Pyridinesulfonic acid, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Reaction Mechanism Investigations

Nucleophilic Substitution Reactions of the Pyridine (B92270) Core

The pyridine ring of 2-chloropyridine-3-sulfonic acid is susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for introducing a variety of functional groups. wikipedia.orgyoutube.com This reactivity is significantly influenced by the electronic properties of the nitrogen heteroatom and the substituents on the ring.

Stereoelectronic Effects of the Chlorine Atom and Nitrogen Heterocycle

The reactivity of the pyridine core in this compound towards nucleophiles is profoundly influenced by the stereoelectronic effects of both the chlorine atom and the endocyclic nitrogen. The nitrogen atom, being highly electronegative, exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the pyridine ring. This effect reduces the electron density at the ortho (C2 and C6) and para (C4) positions, making them electrophilic and thus susceptible to nucleophilic attack. askfilo.comuoanbar.edu.iq

The chlorine atom at the C2 position further enhances this electrophilicity. Its inductive electron-withdrawing nature complements the effect of the nitrogen atom, making the C2 carbon particularly electron-deficient. askfilo.com Consequently, nucleophilic attack preferentially occurs at this position, leading to the displacement of the chloride ion. The stability of the intermediate formed during this process is a key determinant of the reaction's feasibility. stackexchange.com

Comparative Reactivity Studies of Halogenated Pyridine Isomers (e.g., 2- vs. 3-Chloropyridine)

Comparative studies on the reactivity of halogenated pyridine isomers reveal a distinct hierarchy in their susceptibility to nucleophilic substitution. 2-Chloropyridine (B119429) is significantly more reactive towards nucleophiles than 3-chloropyridine (B48278). uoanbar.edu.iqaskfilo.com This difference in reactivity can be attributed to the relative stability of the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack.

When a nucleophile attacks the C2 position of 2-chloropyridine, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com This delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the reaction.

In contrast, nucleophilic attack at the C3 position of 3-chloropyridine does not allow for the direct delocalization of the negative charge onto the nitrogen atom. askfilo.comuoanbar.edu.iq The resulting intermediate is therefore less stable, leading to a higher activation energy and a significantly slower reaction rate. It has been reported that 3-chloropyridine is about 10,000 times less reactive than 2-chloropyridine in nucleophilic substitution reactions. uoanbar.edu.iq

| Isomer | Position of Chlorine | Relative Reactivity | Reason for Reactivity Difference |

| 2-Chloropyridine | Ortho to Nitrogen | High | The intermediate is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom. askfilo.comstackexchange.com |

| 3-Chloropyridine | Meta to Nitrogen | Low | The negative charge of the intermediate cannot be delocalized onto the nitrogen atom, leading to less stabilization. askfilo.comuoanbar.edu.iq |

| 4-Chloropyridine (B1293800) | Para to Nitrogen | Very High | Similar to the 2-isomer, the intermediate is stabilized by resonance involving the nitrogen atom. uoanbar.edu.iq |

Detailed Analysis of Transition States and Intermediate Species (e.g., Meisenheimer Complexes)

Nucleophilic aromatic substitution on electron-deficient systems like 2-chloropyridine proceeds through the formation of a distinct intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net This complex is a reaction adduct formed between the aromatic compound and the nucleophile. wikipedia.org The formation of this intermediate involves the attack of the nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to a temporary disruption of the ring's aromaticity. youtube.com

These intermediates are typically transient species, but in some cases, particularly with highly electron-deficient aromatic systems, stable and isolable Meisenheimer salts have been characterized. wikipedia.org Spirocyclic Meisenheimer complexes, formed through intramolecular SNAr reactions, are a special class of these intermediates that can exhibit exceptional stability. nih.gov

Oxidative and Reductive Transformations

The sulfonic acid moiety and the chlorinated pyridine ring in this compound can participate in various oxidative and reductive transformations.

Mechanism of Aerobic Oxidation Reactions involving Sulfonyl Chlorides and Amines

While specific studies on the aerobic oxidation of this compound itself are not prevalent, the reactivity of related sulfonyl chlorides with amines in the presence of air provides valuable mechanistic insights. For instance, 2-aminopyridine-3-sulfonyl chlorides have been shown to react with tertiary amines under aerobic conditions to yield sulfonylethenamines. researchgate.netresearchgate.net

In this process, the 2-aminopyridine-3-sulfonyl chloride appears to play a dual role. It is believed to promote the aerobic oxidation of the tertiary amine, likely leading to the formation of an enamine intermediate. Subsequently, the sulfonyl chloride acts as an electrophile, trapping the newly formed enamine. researchgate.netresearchgate.net This type of reaction highlights the potential for the sulfonyl chloride group, which can be derived from the sulfonic acid, to participate in oxidative coupling reactions.

The synthesis of sulfonamides, a common transformation of sulfonyl chlorides, can also be achieved through various oxidative methods. organic-chemistry.org For example, thiols can be converted to sulfonyl chlorides through oxidative chlorination using reagents like N-chlorosuccinimide or a combination of hydrogen peroxide and thionyl chloride, which then react with amines to form sulfonamides. organic-chemistry.org

Electrochemical Studies of Redox Behavior

Electrochemical methods offer a powerful tool for investigating the redox behavior of organic molecules and for driving chemical transformations. Electrochemical approaches have been developed for the synthesis of sulfonamides through the oxidative coupling of thiols and amines, a process that is completely driven by electricity and avoids the need for sacrificial reagents. acs.org

Furthermore, electrochemical methods have been employed for the meta-C–H sulfonylation of pyridines. nih.gov This involves a redox-neutral dearomatization-rearomatization strategy, demonstrating the feasibility of using electrochemistry to functionalize the pyridine ring. While specific electrochemical studies on this compound are not detailed in the provided context, the existing literature on related compounds suggests that both the pyridine ring and the sulfonic acid group could be electrochemically active. For instance, the electrochemical dehydration of sulfonic acids to their corresponding anhydrides has been reported, which can then be used for in-situ derivatization to sulfonamides and sulfonates. nih.gov

Enzymatic Catalysis in Halopyridine Substitution

The biotransformation of halopyridines is a critical area of study in understanding the metabolism and potential detoxification pathways of these compounds. Enzymes, particularly glutathione (B108866) S-transferases, play a significant role in the nucleophilic substitution of halogenated pyridines.

Characterization of Enzyme-Substrate Interactions (e.g., Microsomal Glutathione S-Transferase 1)

Microsomal glutathione S-transferase 1 (MGST1) is a key enzyme involved in the detoxification of various xenobiotics by catalyzing their conjugation with glutathione. nih.gov The interaction between MGST1 and 2-chloropyridine derivatives involves the displacement of the chlorine atom by the sulfur atom of glutathione, forming a corresponding S-substituted glutathione conjugate. nih.gov This reaction is a nucleophilic aromatic substitution (SNAr), where the pyridine ring acts as the electrophile and the glutathione thiolate anion is the nucleophile.

The active site of MGST1 facilitates this reaction by binding both the 2-chloropyridine substrate and glutathione, thereby orienting them for efficient catalysis. The binding of the substrate is influenced by its electronic and steric properties. For the reaction to proceed, the pyridine ring must be activated towards nucleophilic attack. The presence of electron-withdrawing groups on the pyridine ring is crucial for this activation.

Influence of Substituent Effects on Catalytic Activity

Substituents on the pyridine ring have a profound impact on the rate of enzymatic substitution reactions catalyzed by MGST1. nih.gov Electron-withdrawing groups enhance the electrophilicity of the carbon atom attached to the chlorine, thereby accelerating the rate of nucleophilic attack. The sulfonic acid group (-SO₃H) at the 3-position of 2-chloropyridine is a strong electron-withdrawing group. Its presence is expected to significantly increase the rate of the glutathione conjugation reaction compared to unsubstituted 2-chloropyridine.

Studies on a series of 2-chloropyridine derivatives have demonstrated a clear correlation between the electron-withdrawing strength of the substituent and the reaction rate. nih.gov For instance, nitro-substituted 2-chloropyridines exhibit high reactivity in MGST1-catalyzed reactions. The position of the substituent also plays a role, as it affects the resonance and inductive effects that stabilize the transition state.

The table below, derived from findings on various 2-chloropyridine derivatives, illustrates the general trend of how different substituents are expected to influence the catalytic activity of MGST1. While specific kinetic parameters for this compound are not provided in the cited literature, its classification as a strongly electron-withdrawing group places it in the category of substrates expected to have a high reaction rate.

| Substituent at 3-Position | Electronic Effect | Expected Relative Reaction Rate (with MGST1) |

|---|---|---|

| -H | Neutral | Low |

| -CH₃ | Electron-donating | Very Low |

| -Cl | Electron-withdrawing | Moderate |

| -NO₂ | Strongly electron-withdrawing | High |

| -SO₃H | Strongly electron-withdrawing | High (Inferred) |

Metal-Catalyzed Coupling Reactions for Diversification

Metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a pathway to diversify the structure of this compound, potentially leading to novel compounds with interesting chemical and biological properties.

Suzuki-Miyaura and Other Cross-Coupling Methodologies

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. wikipedia.org Other important cross-coupling reactions include the Heck reaction (coupling of an organohalide with an alkene), the Sonogashira reaction (coupling of an organohalide with a terminal alkyne), and the Buchwald-Hartwig amination (coupling of an organohalide with an amine). wikipedia.orgwikipedia.orgwikipedia.org

While these reactions are well-established for a variety of chloropyridines, specific examples of their application to this compound are not prevalent in the scientific literature. The presence of the sulfonic acid group can present challenges. For instance, in a study on the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride, the corresponding sulfonic acid sodium salt was found to be unreactive under the tested conditions. cdnsciencepub.com This suggests that the sulfonic acid moiety may interfere with the catalytic cycle, potentially through catalyst inhibition or poor solubility of the substrate in common organic solvents.

The table below summarizes the general applicability of these reactions to chloropyridines and the potential challenges posed by the sulfonic acid group.

| Reaction | General Reactants for Chloropyridines | Potential Challenges with this compound |

|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Potential for catalyst inhibition by the sulfonic acid group; solubility issues. |

| Heck | Alkenes | Compatibility of the sulfonic acid group with the basic reaction conditions. |

| Sonogashira | Terminal alkynes | Potential for catalyst poisoning and side reactions involving the acidic proton. |

| Buchwald-Hartwig | Primary or secondary amines | The acidic nature of the sulfonic acid could interfere with the required basic conditions. |

Ligand Design and Catalyst Optimization for Selective Functionalization

Successful cross-coupling of challenging substrates like this compound would heavily rely on the strategic design of ligands and the optimization of the catalyst system. The ligand plays a crucial role in stabilizing the metal center, promoting the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation. libretexts.org

For chloropyridines, electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven effective in facilitating the oxidative addition of the C-Cl bond to the palladium center. wikipedia.org N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for these transformations.

To overcome the challenges presented by the sulfonic acid group, several strategies could be envisioned:

Protection of the Sulfonic Acid: Converting the sulfonic acid to a sulfonate ester or a sulfonyl chloride prior to the coupling reaction could mitigate its interfering effects. The protecting group could then be removed in a subsequent step.

Development of Water-Soluble Catalysts: Utilizing water-soluble ligands and catalyst systems could address the solubility issues of the sulfonic acid substrate in organic solvents.

High-Throughput Screening: A high-throughput screening approach to rapidly test a wide array of ligands, bases, solvents, and other reaction parameters could identify a suitable catalytic system for the direct coupling of this compound.

Further research is necessary to develop robust and efficient metal-catalyzed cross-coupling methodologies for the direct functionalization of this compound, which would unlock its potential as a versatile building block in medicinal and materials chemistry.

Structural and Synthetic Studies of Derivatives and Analogues

Design and Synthesis of Sulfonamide Derivatives

The transformation of 2-chloropyridine-3-sulfonic acid into its corresponding sulfonamide derivatives is a key strategy for creating a diverse range of functional molecules. This is typically achieved via its more reactive precursor, 2-chloropyridine-3-sulfonyl chloride.

Synthesis of this compound Amides

The most direct method for synthesizing 2-chloropyridine-3-sulfonamides involves the reaction of 2-chloropyridine-3-sulfonyl chloride with a variety of primary or secondary amines. ugr.es This nucleophilic substitution reaction readily forms the sulfonamide bond (–SO₂NH–).

A general procedure involves dissolving 2-chloropyridine-3-sulfonyl chloride in a suitable solvent, such as dioxane or dichloromethane, and then adding the desired amine. google.com The reaction is often carried out at room temperature and may include a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com For instance, reacting the sulfonyl chloride with various substituted anilines yields the corresponding N-aryl-2-chloropyridine-3-sulfonamides. The products are typically white solids with well-defined melting points. Another method describes the preparation of the parent this compound amide by reacting 2-chloropyridine (B119429) with sulfur dioxide and ammonia.

Detailed research findings have demonstrated the successful synthesis of several N-substituted amides, as summarized in the table below.

| Amine Reactant | Product | Yield | Melting Point (°C) |

| 3,5-Difluoroaniline | 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide | 72% | 196–198 |

| 3,5-Dimethylaniline | 2-Chloro-N-(3,5-dimethylphenyl)pyridine-3-sulfonamide | 81% | 174–176 |

| (R)-1-Phenylethan-1-amine | (R)-5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | - | - |

| Ammonia | 6-Chloropyridine-3-sulfonic acid amide** | 98% | - |

| This synthesis started from 5-bromo-2-chloropyridine-3-sulfonyl chloride. mdpi.com | |||

| **This synthesis started from 6-chloropyridine-3-sulfonyl chloride. google.com |

Preparation of Fused Heterocyclic Sulfonamides (e.g., Triazolo[4,3-a]Pyridine Sulfonamides)

The 2-chloropyridine-3-sulfonamide (B1315039) scaffold serves as a valuable intermediate for the synthesis of more complex, fused heterocyclic systems. A notable example is the preparation of Current time information in Bangalore, IN.chemsrc.comuni.lutriazolo[4,3-a]pyridine sulfonamides, which have been investigated for their potential biological activities.

The synthesis is a multi-step process that begins with the N-aryl-2-chloropyridine-sulfonamides described in the previous section. google.com A common strategy involves the palladium-catalyzed addition of a hydrazide to the 2-chloropyridine derivative, which is followed by a dehydration step, often under microwave irradiation in acetic acid, to facilitate the cyclization and formation of the fused triazole ring. bldpharm.comresearchgate.net

Another approach to the core triazolo[4,3-a]pyridine structure involves reacting 2-chloropyridine with semicarbazide (B1199961) hydrochloride in a solvent like 2-ethoxyethanol (B86334) at reflux, which yields 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. google.com This product can then be further functionalized. These synthetic routes demonstrate the utility of 2-chloropyridine derivatives in building intricate heterocyclic architectures.

Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivatives

The chemical behavior of this compound and its derivatives is governed by the electronic properties of the substituents on the pyridine ring. The pyridine nitrogen and the chlorine atom are electron-withdrawing, which deactivates the ring towards electrophilic substitution, favoring attack at the 3-position. ambeed.com Conversely, these groups activate the 2- and 4-positions for nucleophilic aromatic substitution. ambeed.com

The introduction of a strongly electron-withdrawing sulfonamide group at the 3-position further influences this reactivity. For example, the 6-chloro group in related pyridine-3-sulfonamide (B1584339) compounds is readily substituted by nucleophiles, a reaction facilitated by the electron-withdrawing nature of the sulfonamide group.

Synthesis of Sulfur-Bridged Pyridine Compounds (e.g., Disulfides, Sulfones)

Sulfur-bridged compounds, where two pyridine rings are linked by one or more sulfur atoms, are an important class of derivatives. The synthesis of these compounds from 2-chloropyridine precursors has been reported, particularly as byproducts in related reactions.

During the synthesis of 2-chloropyridine-3-sulfonyl chloride, several sulfur-containing impurities can be formed. These include the corresponding disulfide and sulfone, which represent key sulfur-bridged structures.

| Sulfur-Bridged Compound | Chemical Name | Precursor/Reaction |

| Disulfide | 3,3′-Dithiobis(2-chloropyridine) | Formed as an impurity in sulfonyl chloride synthesis. Also synthesized from 3-amino-2-chloropyridine (B31603) via diazotization followed by reaction with a sulfur source. |

| Sulfone | 3,3′-Sulfonylbis(2-chloropyridine) | Formed as an impurity in sulfonyl chloride synthesis. |

The disulfide, 3,3′-dithiobis(2-chloropyridine), can be intentionally synthesized. One method involves the diazotization of 3-amino-2-chloropyridine followed by reaction with a sulfur-containing reagent. This disulfide can, in turn, serve as a precursor for 2-chloropyridine-3-sulfonyl chloride through oxidative chlorination with chlorine gas in hydrochloric acid.

General methods for sulfone synthesis typically involve the oxidation of the corresponding sulfide (B99878) (thioether). Therefore, a plausible route to heteroaryl sulfones would be the initial synthesis of a thioether, for example, by reacting 2-chloropyridine with a thiol, followed by oxidation using an agent like hydrogen peroxide or m-chloroperbenzoic acid.

Applications in Advanced Chemical and Material Science Research

A Pivotal Precursor in Complex Organic Synthesis

The strategic placement of the chloro and sulfonic acid groups on the pyridine (B92270) ring makes 2-Chloropyridine-3-sulfonic acid and its derivatives valuable starting materials for the synthesis of a diverse array of complex organic molecules. The reactivity of the chlorine atom allows for nucleophilic substitution, while the sulfonic acid moiety can be transformed or utilized for its acidic properties, providing multiple avenues for molecular elaboration.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. While direct applications of this compound in the synthesis of pyrimidines, quinolines, and quinazolines are not extensively documented in readily available literature, the broader family of chloropyridines serves as a crucial building block for these structures.

For instance, the synthesis of certain quinoline (B57606) derivatives has been achieved through a reaction involving N-aryl amides, which are activated by trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429). This methodology facilitates the construction of the quinoline core, a structural motif present in numerous pharmaceuticals.

In the realm of quinazoline (B50416) synthesis, while direct use of this compound is not explicitly detailed, sulfonic acid functionalized catalysts have been demonstrated to be effective. For example, sulfonic acid functionalized nano-porous silica (B1680970) has been employed as a reusable and eco-friendly catalyst for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This highlights the potential utility of sulfonic acid groups in facilitating the necessary cyclization reactions for forming the quinazoline ring system.

Similarly, in pyrimidine synthesis, sulfonic acid-functionalized catalysts have been shown to promote the efficient synthesis of pyrano[2,3-d]pyrimidine diones through a three-component reaction. Although this does not directly involve this compound as a reactant, it underscores the catalytic role that sulfonic acids can play in the formation of pyrimidine-based structures.

Building Blocks for Advanced Pharmaceutical Intermediates

The derivatives of this compound, particularly 2-chloropyridine-3-sulfonyl chloride, are recognized as key intermediates in the synthesis of various pharmaceutical agents. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the facile introduction of sulfonamide functionalities, a common feature in many drug molecules.

The versatility of this scaffold is evident in its application in the development of a range of biologically active compounds. The ability to readily derivatize the active chlorine group further enhances its utility in creating novel drug candidates and potential therapeutics.

| Derivative | Application | Significance |

| 2-Chloropyridine-3-sulfonyl chloride | Synthesis of sulfonamide derivatives | Key building block for anti-inflammatory and anti-cancer drugs. |

| 2-Chloro-pyridine-3-sulfonic acid amide | Intermediate for biologically potent compounds | Utilized in the synthesis of various functionalized molecules. biosynth.com |

Development of Functional Materials and Polymers

The incorporation of sulfonic acid groups into polymers is a well-established strategy for creating functional materials with unique properties, such as ion-exchange capabilities and enhanced thermal stability. Surface sulfonation of polymers has been shown to be an effective method for inducing the nucleation of apatite, a key component of bone, thereby creating biomimetic materials.

While specific research detailing the direct use of this compound in polymer synthesis is not widely available, the principle of utilizing sulfonic acid-functionalized monomers is a cornerstone of functional polymer chemistry. The pyridine ring in this compound could also impart specific electronic and coordination properties to a polymer backbone, opening avenues for the development of materials for catalysis or electronics.

Reagents for Chemical Transformations and Reaction Discovery

The reactivity of the chloro and sulfonic acid groups in this compound and its derivatives positions them as valuable reagents for various chemical transformations. The sulfonyl chloride derivative, for example, is a versatile reagent in organic synthesis, enabling the introduction of the sulfonyl group into a wide range of molecules.

The parent compound, 2-chloropyridine, is utilized in combination with other reagents to facilitate complex chemical reactions. Its role in the activation of amides for the synthesis of quinolines is a testament to its utility in reaction discovery and development. The unique electronic properties of the chloropyridine ring can influence the reactivity of associated functional groups, making it a tool for fine-tuning chemical transformations.

Environmental Research on Transformation and Fate

Investigation of Biotic Degradation Pathways in Environmental Compartments

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. The structural characteristics of 2-Chloropyridine-3-sulfonic acid, including the chlorinated pyridine (B92270) ring and the sulfonic acid group, influence its susceptibility to microbial attack.

Microbial Transformation Studies in Soil and Sediment Matrices

The degradation of pyridine derivatives in soil and sediment is highly dependent on the specific compound and the microbial populations present. While some chloropyridines have been observed to persist in soil, others can be degraded over time. For instance, 4-chloropyridine (B1293800) has been shown to degrade within 16 days in soil, whereas aminopyridines and other chloropyridines exhibit greater resistance to degradation. researchgate.net The degradability of pyridine compounds generally follows the order: pyridine-carboxylic acids > pyridine = mono-hydroxypyridines > methylpyridines > aminopyridines and chloropyridines. researchgate.net The presence of a sulfonic acid group, as in this compound, can increase water solubility, potentially affecting its interaction with soil and sediment microorganisms. The sorption of pyridine derivatives to soil and sediment particles can significantly impact their bioavailability and, consequently, their rate of biodegradation. researchgate.net

Enzymatic Degradation Mechanisms in Environmental Contexts

The enzymatic breakdown of aromatic compounds is a key process in their environmental degradation. In the case of N-heterocycles like pyridine derivatives, enzymes such as molybdenum hydroxylases are known to play a role in their aerobic biodegradation. d-nb.info The initial step in the degradation of some pyridine compounds involves a two-component flavin-dependent monooxygenase system. researchgate.net For chlorinated aromatic compounds, enzymatic degradation can occur, as seen with the degradation of p-chlorophenol by laccase. nih.gov The specific enzymatic pathways for this compound in environmental contexts are a subject for further investigation, but it is plausible that similar enzymatic systems could be involved in its transformation.

Research on Environmental Persistence and Mobility in Diverse Media

The persistence and mobility of a chemical in the environment are determined by its resistance to degradation and its physical-chemical properties. Compounds that are both persistent and mobile can pose a risk to water resources. umweltbundesamt.de The high water solubility of many sulfonic acid derivatives suggests that this compound could be mobile in the aquatic environment. umweltbundesamt.deresearchgate.net Its persistence will be a function of the rates of both biotic and abiotic degradation. The presence of a chlorine atom can in some cases increase persistence. researchgate.net Monitoring studies have detected various persistent and mobile organic chemicals in different parts of the water cycle, including drinking water. researchgate.net

Identification and Characterization of Environmental Transformation Products

Understanding the transformation products of a chemical is essential for a complete environmental risk assessment, as these products may also have their own toxicological properties. whiterose.ac.ukamazonaws.com The hydrolysis of 2-chloropyridine-3-sulfonyl chloride, a related compound, is known to yield this compound. acs.org

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 2-Chloropyridine-3-sulfonic acid often involves harsh conditions, such as high temperatures and the use of strong acids like oleum. A primary area of future research will be the development of sustainable and green synthetic methodologies to mitigate the environmental impact of its production.

Key areas of focus include:

Mercury-Free Catalysis: Historically, mercury(II) sulfate (B86663) was used as a catalyst to lower the reaction temperature. Modern and future methods will focus on entirely eliminating heavy metals to prevent environmental contamination.

Alternative Sulfonation Agents: Research into milder and more selective sulfonating agents can reduce energy consumption and by-product formation.

Continuous Flow Reactors: The use of continuous flow reactors offers better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of greener synthetic processes.

Solvent-Free Reactions: Developing solvent-free reaction conditions is a key goal of green chemistry, aiming to reduce volatile organic compound (VOC) emissions. researchgate.net

A comparative look at traditional versus greener synthetic routes highlights the potential for improvement:

| Parameter | Traditional Sulfonation | Greener Alternative (e.g., N-oxide route) |

| Temperature | 180–230°C | ~80°C |

| Catalyst | Mercury(II) sulfate (historical) | Mercury-free |

| By-products | Significant, requiring extensive purification | Reduced, leading to higher atom economy |

| Environmental Impact | High, due to heavy metal use and energy consumption | Lower, due to milder conditions and avoidance of toxic catalysts |

Advanced Mechanistic Elucidation of Novel Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for developing novel transformations and optimizing existing ones. The electrophilic aromatic substitution is the primary mechanism for its synthesis. Future research will likely employ advanced computational and experimental techniques to probe these mechanisms in greater detail.

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into transition states and reaction pathways, helping to predict reactivity and selectivity. mdpi.com For instance, molecular orbital calculations have been used to verify the presence of a Meisenheimer complex in the substitution reaction of 2-chloropyridine (B119429) derivatives. researchgate.net

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable data on reaction intermediates and kinetics.

Isotope Labeling Studies: These studies can help to definitively map the movement of atoms throughout a reaction, providing clear evidence for proposed mechanisms.

Understanding the influence of substituents on the pyridine (B92270) ring is also a key area. The electron-withdrawing nature of the chlorine atom and the sulfonic acid group significantly influences the compound's reactivity in nucleophilic substitution reactions. researchgate.net

Rational Design of Functional Materials with Tailored Properties

The unique structure of this compound, featuring both a reactive chlorine atom and a hydrophilic sulfonic acid group, makes it an attractive building block for the rational design of functional materials. justdial.com

Polymers: Its dicarboxylic acid derivative, 2-Chloropyridine-3,5-dicarboxylic acid, shows promise in polymer chemistry for creating materials with specific thermal or mechanical properties. justdial.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and sulfonic acid group can act as ligands for metal ions, enabling the construction of porous materials with applications in gas storage, catalysis, and separation.

Functional Dyes and Pigments: The chromophoric pyridine core can be modified to create novel dyes and pigments with tailored optical properties for use in textiles and other materials. justdial.com

The ability to tune the properties of these materials by modifying the pyridine ring or through reactions at the chlorine and sulfonic acid groups is a significant advantage.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new derivatives of this compound. nih.gov This can help to prioritize synthetic targets and reduce the number of unsuccessful experiments. For example, ML models can predict reaction outcomes, including yield and selectivity, based on the reactants, reagents, and conditions. researchgate.net

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. mdpi.com This could lead to the discovery of new drug candidates or materials based on the this compound scaffold.

Reaction Optimization: AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize waste. researchgate.net This data-driven approach can be more efficient than traditional one-factor-at-a-time optimization methods.

The integration of AI and ML promises to significantly shorten the development cycle for new products derived from this compound. researchgate.net

Comprehensive Life Cycle Assessment and Environmental Impact Analysis of Synthesis Routes

As sustainability becomes an increasingly important consideration in the chemical industry, a comprehensive life cycle assessment (LCA) of different synthetic routes to this compound is essential. justdial.com An LCA evaluates the environmental impact of a product from "cradle to grave," including raw material extraction, manufacturing, use, and disposal. mdpi.comnih.gov

Key aspects of an LCA for this compound would include:

Energy Consumption: Quantifying the energy used in different synthetic steps.

Greenhouse Gas Emissions: Calculating the carbon footprint of each synthesis route.

Waste Generation: Assessing the amount and toxicity of by-products and waste streams.

Water Usage: Evaluating the water footprint of the manufacturing process. environmentclearance.nic.in

The results of such an analysis can guide the selection of the most environmentally benign synthesis route and identify areas for improvement. For example, comparing a traditional high-temperature sulfonation with a newer, milder enzymatic or catalytic process would provide a quantitative basis for claims of "greenness."

Q & A

Q. What novel derivatives of this compound can be synthesized for niche applications, and what methodologies validate their efficacy?

- Methodological Answer :

- Derivatives : Sulfonamides (via reaction with R-NH), sulfonyl chlorides (using PCl), or metal complexes (e.g., Cu(II) for catalysis).

- Validation : X-ray crystallography confirms structure; cyclic voltammetry assesses redox activity. For bioactivity, perform enzyme inhibition assays (e.g., carbonic anhydrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.